molecular formula C10H11FN4O3 B12666591 Inosine, 2',3'-dideoxy-3'-fluoro- CAS No. 121353-84-2

Inosine, 2',3'-dideoxy-3'-fluoro-

Cat. No.: B12666591
CAS No.: 121353-84-2
M. Wt: 254.22 g/mol
InChI Key: CNSPPTKGHNYALQ-RRKCRQDMSA-N
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Description

Inosine, 2’,3’-dideoxy-3’-fluoro-: is a synthetic nucleoside analog It is structurally similar to inosine but with modifications at the 2’ and 3’ positions of the ribose sugar, where hydrogen atoms replace the hydroxyl groups, and a fluorine atom is introduced at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with inosine.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 5’ and 3’ positions are protected using tert-butyldimethylsilyl chloride in the presence of imidazole.

    Fluorination: The protected inosine is then subjected to fluorination at the 3’ position using diethylaminosulfur trifluoride (DAST).

    Deprotection: The silyl protecting groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    Purification: The final product is purified using column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the above-mentioned steps with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Inosine, 2’,3’-dideoxy-3’-fluoro- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the 3’ position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of inosine.

    Reduction: Reduced forms of inosine.

    Substitution: Substituted inosine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of other nucleoside analogs.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its role in modulating biological pathways involving nucleosides.
  • Used in studies related to nucleic acid metabolism and repair mechanisms.

Medicine:

  • Explored as a potential antiviral agent, particularly against HIV.
  • Studied for its effects on viral replication and inhibition of reverse transcriptase.

Industry:

Mechanism of Action

Mechanism: Inosine, 2’,3’-dideoxy-3’-fluoro- acts as a nucleoside reverse transcriptase inhibitor (NRTI). It is incorporated into the viral DNA by reverse transcriptase, leading to chain termination. This prevents the elongation of the viral DNA, thereby inhibiting viral replication .

Molecular Targets and Pathways:

    Target: Reverse transcriptase enzyme.

    Pathway: Inhibition of viral DNA synthesis by chain termination.

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

121353-84-2

Molecular Formula

C10H11FN4O3

Molecular Weight

254.22 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2H2,(H,12,13,17)/t5-,6+,7+/m0/s1

InChI Key

CNSPPTKGHNYALQ-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)F

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)F

Origin of Product

United States

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